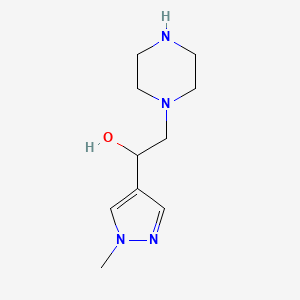![molecular formula C11H14N2O B1466484 2-(ベンゾ[d]オキサゾール-2-イル)ブタン-1-アミン CAS No. 1466916-32-4](/img/structure/B1466484.png)
2-(ベンゾ[d]オキサゾール-2-イル)ブタン-1-アミン
説明
2-(Benzo[d]oxazol-2-yl)butan-1-amine is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzo[d]oxazol-2-yl)butan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d]oxazol-2-yl)butan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ヘテロ環化合物の合成
2-(ベンゾ[d]オキサゾール-2-イル)ブタン-1-アミンのベンゾオキサゾール部分は、様々なヘテロ環化合物の合成における重要な中間体です。 それは、電子工学やスピントロニクス用の機能性材料の創出において重要な置換イミダゾールの新しい合成経路の開発に利用されてきました 。この化合物の汎用性により、より単純なメタニミン基からイミダゾール環のような複雑な構造を形成することができます。
抗菌活性
2-(ベンゾ[d]オキサゾール-2-イル)ブタン-1-アミンを含むベンゾオキサゾール誘導体は、抗菌剤としての可能性について研究されてきました。 それらは、グラム陽性菌およびグラム陰性菌の幅広い菌株、ならびに真菌株に対して活性を示しています 。これは、特に抗生物質耐性の高まりに対処するために、新しい抗生物質の開発のための貴重な候補となります。
抗がん特性
研究は、ベンゾオキサゾール誘導体が有意な抗がん活性を示す可能性があることを示しています。 いくつかの研究では、卵巣がん、肺がん、膀胱がん、子宮頸がん細胞など、様々な癌細胞株に対するこれらの化合物の細胞毒性効果が強調されています 。癌細胞のアポトーシスを誘導する能力は、2-(ベンゾ[d]オキサゾール-2-イル)ブタン-1-アミンを癌研究のための有望な分子にします。
薬理学的評価
ベンゾオキサゾール誘導体の薬理学的特性は、活発な研究分野です。 これらの化合物が生物学的標的に対する相互作用を理解するために、分子モデリングと薬理学的評価を含む研究が行われてきました 。この研究は、効果を高め、副作用を減らした薬の設計に役立ちます。
生物活性プロファイリング
ベンゾオキサゾールとその誘導体は、幅広い生物活性を有することが知られています。 それらは、抗炎症作用、抗ヒスタミン作用、抗パーキンソン作用を含む薬理学的活性のために、新しい生物学的材料の調製における中間体として使用されてきました 。この幅広い活動は、科学的な探求のための数多くの道を提供しています。
材料科学的応用
ベンゾオキサゾール誘導体の構造特性は、材料科学における応用に適しています。 それらは、高度な電子デバイスの開発に不可欠な特定の電子特性を持つ材料の合成に使用することができます .
作用機序
Target of Action
Benzoxazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition . Therefore, it is plausible that 2-(Benzo[d]oxazol-2-yl)butan-1-amine may interact with similar targets.
Mode of Action
It is known that benzoxazole derivatives can interact with various biological receptors due to their structural similarity to the nucleic bases adenine and guanine . This allows them to easily interact with biological receptors, potentially leading to a variety of pharmacological effects.
生化学分析
Biochemical Properties
2-(Benzo[d]oxazol-2-yl)butan-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with prostaglandin H2 synthase (PGHS) protein and trypsin enzyme . These interactions are crucial as they can influence the compound’s biochemical properties and its potential therapeutic effects. The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting or activating their functions.
Cellular Effects
The effects of 2-(Benzo[d]oxazol-2-yl)butan-1-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect PC12 cells from β-amyloid-induced apoptosis by modulating the Akt/GSK-3β/NF-κB signaling pathway . This modulation leads to changes in gene expression and cellular metabolism, thereby enhancing cell survival and function.
Molecular Mechanism
At the molecular level, 2-(Benzo[d]oxazol-2-yl)butan-1-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, molecular docking studies have shown that this compound has a good binding affinity towards PGHS protein, with a docking score of −9.4 kcal/mol . This binding interaction can inhibit the enzyme’s activity, thereby exerting anti-inflammatory effects. Additionally, it can influence gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Benzo[d]oxazol-2-yl)butan-1-amine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure can lead to degradation . This degradation can affect its efficacy and the observed cellular effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-(Benzo[d]oxazol-2-yl)butan-1-amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it can cause toxic or adverse effects. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
2-(Benzo[d]oxazol-2-yl)butan-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and the overall metabolic flux. For instance, it has been shown to interact with enzymes involved in the synthesis and degradation of prostaglandins . These interactions can affect metabolite levels and the compound’s overall metabolic profile.
Transport and Distribution
The transport and distribution of 2-(Benzo[d]oxazol-2-yl)butan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(Benzo[d]oxazol-2-yl)butan-1-amine plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
2-(1,3-benzoxazol-2-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-8(7-12)11-13-9-5-3-4-6-10(9)14-11/h3-6,8H,2,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHQUOQEGRJFES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466401.png)
![3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1466402.png)







![{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1466413.png)
![{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1466416.png)

![Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1466419.png)

